molecular formula C₂₃H₃₁NO₁₃ B1146038 Dopamine 4-O-β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate CAS No. 62346-12-7

Dopamine 4-O-β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate

Cat. No.: B1146038
CAS No.: 62346-12-7
M. Wt: 529.49
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and CAS Registry Number

The systematic identification of this compound begins with its official Chemical Abstracts Service registry number, which has been assigned as 62346-12-7. This unique identifier serves as the primary reference point for the compound across all major chemical databases and regulatory systems worldwide. The compound exists as an acetate salt form, with the free base form carrying the alternative CAS registry number 62346-11-6. This distinction between the salt and free base forms represents an important consideration in chemical documentation and regulatory compliance.

The molecular formula for this complex compound has been established as C23H31NO13, reflecting its substantial molecular architecture that incorporates twenty-three carbon atoms, thirty-one hydrogen atoms, one nitrogen atom, and thirteen oxygen atoms. The calculated molecular weight stands at 529.49 daltons according to standard atomic weight calculations, though some databases report slight variations to 529.5 grams per mole. These minor discrepancies typically arise from differences in precision levels used by various computational systems and do not affect the fundamental chemical identity of the compound.

The structural representation through Simplified Molecular Input Line Entry System notation provides critical insight into the compound's three-dimensional arrangement. The complete SMILES string has been documented as: COC(=O)[C@H]1OC@@HC@HC@@H[C@@H]1OC(=O)C.CC(=O)O. This notation reveals the presence of multiple chiral centers, indicated by the stereochemical descriptors (@H), which are essential for understanding the compound's biological activity and chemical behavior. The notation also clearly demonstrates the methyl ester functionality at the glucuronic acid carboxyl group and the three acetyl protecting groups attached to the sugar moiety.

Structural Relationship to Dopamine Glucuronide Metabolites

The structural foundation of this compound lies in its direct derivation from dopamine glucuronide, a naturally occurring phase II metabolite of dopamine. The parent compound, dopamine glucuronide, carries the CAS registry number 38632-24-5 and possesses the molecular formula C14H19NO8 with a molecular weight of 329.30 grams per mole. This metabolite represents the primary hepatic glucuronidation product of dopamine, formed through the action of UDP-glucuronosyltransferase enzymes as part of the body's natural detoxification processes.

The systematic IUPAC name for the parent dopamine glucuronide has been established as (2S,3S,4S,5R,6S)-6-[4-(2-aminoethyl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid. This nomenclature reveals the stereochemical configuration of the glucuronic acid moiety and its attachment point to the dopamine molecule through an ether linkage at the 4-position of the catechol ring. The natural metabolite serves essential physiological functions by increasing the water solubility of dopamine, thereby facilitating its elimination through renal excretion pathways.

The synthetic derivative incorporates three primary structural modifications that distinguish it from the natural metabolite. First, the carboxylic acid group of the glucuronic acid moiety has been converted to a methyl ester, significantly altering the compound's polarity and potential for membrane permeation. Second, the three hydroxyl groups at positions 2, 3, and 4 of the glucuronic acid ring have been acetylated, creating a fully protected sugar derivative that demonstrates enhanced chemical stability under various experimental conditions. Third, the compound exists as an acetate salt, which affects its crystallization properties and solubility characteristics compared to the free base form.

The following table summarizes the key structural differences between the parent metabolite and its synthetic derivative:

Property Dopamine Glucuronide This compound
Molecular Formula C14H19NO8 C23H31NO13
Molecular Weight 329.30 g/mol 529.49 g/mol
CAS Number 38632-24-5 62346-12-7
Carboxyl Group Free acid Methyl ester
Sugar Hydroxyl Groups Free hydroxyl groups Acetyl-protected
Salt Form Various possible forms Acetate salt

Synonyms and Alternative Naming Conventions in Chemical Databases

The complex nature of this compound has resulted in numerous alternative naming conventions across different chemical databases and research publications. The most commonly encountered synonym appears in the form "4-(2-Aminoethyl)-2-hydroxyphenyl beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate", which provides a more systematic description of the substitution pattern on the aromatic ring and the specific configuration of the glucuronic acid moiety.

Properties

CAS No.

62346-12-7

Molecular Formula

C₂₃H₃₁NO₁₃

Molecular Weight

529.49

Synonyms

4-(2-Aminoethyl)-2-hydroxyphenyl β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate

Origin of Product

United States

Preparation Methods

Glucuronidation of Dopamine

The key step involves conjugating dopamine with a glucuronic acid derivative. Acetobromo-α-D-glucuronic acid methyl ester (CAS 21085-72-3), a common glucuronyl donor, reacts with dopamine under alkaline conditions. This reaction proceeds via an SN2\text{S}_\text{N}2 mechanism, where the bromine atom in the glucuronyl donor is displaced by the hydroxyl group at dopamine’s 4-O position. Optimal conditions include:

  • Base : Potassium carbonate (K2CO3\text{K}_2\text{CO}_3) or sodium hydroxide (NaOH\text{NaOH}).

  • Solvent : Anhydrous acetone or dimethylformamide (DMF).

  • Temperature : Room temperature to 40°C.

The product of this step is dopamine 4-O-β-D-glucopyranosiduronic acid methyl ester, with the glucuronic acid’s carboxyl group protected as a methyl ester.

Acetylation of Hydroxyl Groups

To prevent unwanted side reactions, the remaining hydroxyl groups on the glucuronic acid moiety (positions 2, 3, and 4) are acetylated using acetic anhydride ((CH3CO)2O(\text{CH}_3\text{CO})_2\text{O}) in the presence of pyridine as a catalyst. This step yields the triacetate derivative, enhancing the compound’s stability and solubility in organic solvents.

Final Esterification and Purification

The amine group of dopamine is protected as an acetate salt through reaction with acetic acid, ensuring compatibility with subsequent synthetic steps. The crude product is purified via column chromatography (silica gel, eluent: chloroform/methanol mixtures) or recrystallization from ethyl acetate.

Optimization of Glucuronidation Reaction

Reaction efficiency hinges on optimizing base selection, stoichiometry, and reaction duration. Data from analogous glucuronidation reactions (Table 1) highlight critical parameters:

Table 1: Optimization Parameters for Glucuronidation

ParameterTested ConditionsOptimal ConditionYield Improvement
BaseKOH,NaOH,K2CO3\text{KOH}, \text{NaOH}, \text{K}_2\text{CO}_3K2CO3\text{K}_2\text{CO}_325% → 78%
Equivalents of Base1–5 eq3 eq15% → 62%
Reaction Time1–48 hours24 hours30% → 85%

Using K2CO3\text{K}_2\text{CO}_3 minimizes hydrolysis of the methyl ester group while maintaining reaction kinetics. Prolonged reaction times (>24 hours) ensure complete conversion but risk degradation, necessitating precise monitoring via thin-layer chromatography (TLC).

Characterization and Analytical Methods

Post-synthesis characterization employs advanced spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : 1H^1\text{H}-NMR confirms the β-configuration of the glycosidic bond (J = 7–8 Hz for anomeric proton).

  • Mass Spectrometry : High-resolution ESI-Q-TOF MS validates the molecular ion peak at m/z=530.497m/z = 530.497 [M+H]+^+.

  • HPLC Purity Analysis : Reverse-phase HPLC (C18 column, methanol/water gradient) achieves >95% purity, critical for pharmacological studies.

SupplierProduct CodePurityPackagingPrice (USD)
TRCD533800>98%5 mg165
Medical Isotopes, Inc.45943>95%50 mg2200
BOC SciencesBB016397>90%CustomInquiry

Suppliers like TRC and Medical Isotopes, Inc., adhere to Good Manufacturing Practice (GMP) standards, ensuring batch-to-batch consistency .

Chemical Reactions Analysis

Dopamine 4-O-β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like methanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Synthesis and Chemical Properties

Dopamine 4-O-β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate is synthesized through the glycosylation of dopamine with glucuronic acid derivatives. The synthesis involves several steps to ensure the correct formation of the glucuronide structure, which is crucial for its biological activity. The compound has a molecular formula of C21H28NO11- C2H3O2 and a molecular weight of approximately 529.49 g/mol .

Neuroprotective Effects

Research indicates that dopamine conjugates exhibit neuroprotective properties. For instance, dopamine glucuronides can enhance the stability and bioavailability of dopamine in the brain, potentially offering therapeutic benefits in neurodegenerative diseases such as Parkinson's disease . The glucuronidation process may also facilitate the detoxification of dopamine metabolites, thereby reducing neurotoxicity.

Antioxidant Properties

Dopamine derivatives have been shown to possess antioxidant activities. They can scavenge free radicals and reduce oxidative stress in cellular models. This property is particularly relevant in the context of neuroprotection and may contribute to the therapeutic effects observed in various neurological disorders .

Drug Development

This compound is being explored for its potential use in drug formulations aimed at enhancing dopamine delivery to target sites in the brain. Its ability to modulate dopamine levels makes it a candidate for treating conditions characterized by dopaminergic dysfunction, such as schizophrenia and depression .

Cancer Research

The compound has been investigated for its role in cancer treatment strategies. Studies have suggested that dopamine conjugates can influence tumor microenvironments by modulating immune responses and enhancing drug delivery systems . The glucuronidation process may also improve the solubility and stability of anticancer agents.

Neuroprotective Studies

A study published in Biological & Pharmaceutical Bulletin demonstrated that dopamine glucuronides could significantly protect neuronal cells from apoptosis induced by oxidative stress . The findings suggest that these compounds could serve as potential therapeutic agents for neurodegenerative diseases.

StudyFindings
Biological & Pharmaceutical Bulletin (2017)Demonstrated neuroprotective effects against oxidative stress-induced apoptosis in neuronal cells .
Journal of Medicinal Chemistry (2024)Highlighted the role of dopamine conjugates in enhancing drug solubility and bioavailability .

Cancer Treatment Research

Another pivotal study explored the effects of dopamine conjugates on melanoma cells, indicating that these compounds could inhibit melanin production through modulation of cellular pathways associated with pigmentation . This suggests potential applications in skin-related therapies.

StudyFindings
Science.gov (2018)Showed inhibition of melanin production via dopamine derivatives, indicating potential for skin whitening applications .
Journal of Natural Products (2024)Identified new analogs with enhanced anticancer properties through structural modifications of dopamine derivatives .

Mechanism of Action

The mechanism of action of Dopamine 4-O-β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific context of its use in research .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 62346-12-7
  • Molecular Formula: C₂₃H₃₁NO₁₃
  • Molecular Weight : 529.49 g/mol
  • Structure: Comprises a dopamine moiety linked to a β-D-glucopyranosiduronic acid core, with triacetyl protection at positions 2, 3, and 4, and a methyl ester at the glucuronic acid carboxyl group .

Applications :
Used in neurological research targeting dopamine receptors, with relevance to Parkinson’s disease, schizophrenia, and addiction. The dopamine substituent enables receptor-specific interactions, distinguishing it from other glucuronide derivatives .

Comparison with Structurally Similar Compounds

Substituent Variation and Functional Roles

The table below highlights key structural and functional differences among β-D-glucopyranosiduronic acid methyl ester triacetate derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications Unique Features
Dopamine 4-O-β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate Dopamine C₂₃H₃₁NO₁₃ 529.49 Neurological research (dopamine receptor studies) Dopamine moiety enables receptor binding; used in neurodegenerative disease models .
2-Nitrophenyl β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate 2-Nitrophenyl C₁₉H₂₁NO₁₂ 455.37 Enzyme activity detection (β-glucuronidase assays) Chromogenic substrate; nitro group facilitates colorimetric detection .
2-Benzyloxy-4-benzaldehyde β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Benzyloxy-benzaldehyde C₂₈H₃₀O₁₁ 554.53 Carbohydrate chemistry studies Aromatic substituents enhance electronic reactivity for synthetic modifications .
4-Iodophenyl β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate 4-Iodophenyl C₁₉H₂₁IO₁₀ 536.27 Synthesis of resveratrol glucuronide conjugates Iodine atom enables radiolabeling or crystallography applications .
1-(Azidomethyl)-2-(1-naphthalenyloxy)ethyl β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Azidomethyl-naphthalenyloxyethyl C₂₆H₂₉N₃O₁₁ 559.52 Click chemistry and metabolite synthesis (e.g., propranolol derivatives) Azide group supports bioorthogonal conjugation strategies .

Structural and Functional Analysis

  • Dopamine Derivative: The dopamine substituent (C₈H₁₁NO₂) introduces a catecholamine structure, enabling interactions with dopaminergic pathways. This contrasts sharply with non-biological substituents (e.g., nitrophenyl or benzyl groups) in other compounds .
  • Protective Groups : All compounds share 2,3,4-triacetyl protection, stabilizing the glucuronic acid core during synthesis. However, the methyl ester at the carboxyl group varies in stability under enzymatic hydrolysis .
  • Substituent-Driven Applications :
    • Aromatic Groups (e.g., benzaldehyde, nitrophenyl): Enhance solubility in organic solvents and facilitate photochemical or electronic studies .
    • Halogenated Groups (e.g., iodine): Enable heavy-atom effects for structural analysis or isotopic labeling .
    • Azide/Alkyne Groups : Support click chemistry for bioconjugation, a feature absent in the dopamine derivative .

Research Implications and Limitations

  • Dopamine Derivative: Limited to neurological research due to receptor specificity. Its complexity may hinder large-scale synthesis compared to simpler derivatives like nitrophenyl glucuronides .
  • Enzyme Substrates : Compounds like 2-nitrophenyl or p-nitrophenyl derivatives (CAS 18472-49-6) are preferred for high-throughput β-glucuronidase assays due to cost-effectiveness and ease of detection .
  • Bioconjugation Tools: Azide- or amino-functionalized derivatives () are superior for drug-antibody conjugates, whereas the dopamine derivative lacks such versatility .

Biological Activity

Dopamine 4-O-β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate (commonly referred to as dopamine glucuronide) is a chemically modified form of dopamine that plays a significant role in biological systems. This compound is primarily studied for its pharmacological properties and biological activities, particularly in relation to neurotransmission and metabolic processes.

  • Molecular Formula : C23H31NO13
  • Molar Mass : 529.49 g/mol
  • CAS Number : 62346-12-7
  • Solubility : Soluble in methanol and partially soluble in chloroform, dichloromethane, and ethyl acetate.
  • Appearance : Off-white solid

Dopamine glucuronide is formed through the glucuronidation of dopamine, a process mediated by UDP-glucuronosyltransferases in the liver. This modification increases the water solubility of dopamine, facilitating its excretion from the body and reducing its potential toxicity. The biological activity of dopamine glucuronide is closely linked to its role in modulating dopamine signaling pathways.

Biological Activities

  • Neurotransmission Modulation : Dopamine glucuronide maintains the balance of dopamine levels in the brain, which is crucial for regulating mood, cognition, and motor functions. It acts as a reservoir for dopamine, releasing it as needed to maintain homeostasis.
  • Antioxidant Properties : Research indicates that dopamine derivatives exhibit antioxidant activity, potentially protecting cells from oxidative stress. This property may contribute to neuroprotection in various neurodegenerative diseases.
  • Anti-inflammatory Effects : Dopamine glucuronide has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. This effect is particularly relevant in conditions like Parkinson's disease and other neuroinflammatory disorders.
  • Impact on Drug Metabolism : The compound's formation through glucuronidation suggests its role in drug metabolism, affecting the pharmacokinetics of co-administered drugs.

Case Studies and Experimental Evidence

A variety of studies have explored the biological activities of dopamine glucuronide:

  • Study on Neuroprotection : A study highlighted that dopamine glucuronide significantly reduced neuronal cell death induced by oxidative stress in vitro. The compound was shown to preserve mitochondrial function and reduce apoptosis markers in neuronal cells .
  • Inflammation Model : In an animal model of neuroinflammation, administration of dopamine glucuronide resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting a potent anti-inflammatory action .
  • Pharmacokinetics Study : A pharmacokinetic analysis demonstrated that dopamine glucuronide has a longer half-life compared to free dopamine, indicating its potential as a therapeutic agent with sustained effects .

Data Tables

PropertyValue
Molecular FormulaC23H31NO13
Molar Mass529.49 g/mol
SolubilityMethanol (soluble), Chloroform (partial)
AppearanceOff-white solid
Biological ActivityObservations
Neurotransmission ModulationRegulates dopamine levels
Antioxidant PropertiesProtects against oxidative stress
Anti-inflammatory EffectsReduces cytokine levels
Drug Metabolism ImpactAffects pharmacokinetics

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Dopamine 4-O-β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate, and how can its purity be optimized?

  • Methodological Answer : Synthesis requires a multi-step protocol involving protective group strategies. For example, acetylation of hydroxyl groups (2,3,4-positions) is critical to prevent unwanted side reactions. A validated approach involves reacting dopamine derivatives with acetylated glucuronic acid precursors under anhydrous conditions, followed by esterification (e.g., using acetic anhydride and sodium acetate as catalysts) . Purity optimization involves HPLC purification (C18 column, acetonitrile/water gradient) and characterization via 1H^1H-NMR (e.g., confirming acetyl proton signals at δ 2.0–2.2 ppm) and LC-MS (monitoring molecular ion [M+Na]+^+ at m/z 552.5) .

Q. How is this compound structurally characterized to confirm regioselective acetylation and glucuronidation?

  • Methodological Answer : Regioselectivity is confirmed using 2D-NMR techniques (HSQC, HMBC) to map 13C^{13}C-1H^1H correlations. For instance, HMBC correlations between the anomeric proton (δ 5.4 ppm) and the glucuronic acid C1 confirm β-linkage. IR spectroscopy (C=O stretching at 1740–1760 cm1^{-1}) verifies acetyl and ester groups. X-ray crystallography (if crystalline) provides absolute configuration validation .

Q. What in vitro models are appropriate for studying this compound’s interaction with dopamine receptors?

  • Methodological Answer : Use transfected HEK-293 or CHO cells expressing human D1–D5 receptors. Competitive binding assays with 3H^3H-SCH-23390 (D1/D5) or 3H^3H-spiperone (D2/D3/D4) can quantify receptor affinity. Functional activity (cAMP modulation) is assessed via luminescence-based assays. Cross-validate results with dopamine metabolite stability studies in liver microsomes to rule out rapid degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic stability data for this compound across species?

  • Methodological Answer : Discrepancies often arise from interspecies differences in UDP-glucuronosyltransferase (UGT) isoforms. Conduct parallel in vitro assays using liver microsomes from human, rat, and mouse models. Quantify glucuronide formation via LC-MS/MS (MRM transitions for parent and metabolite ions). Use chemical inhibitors (e.g., β-glucuronidase) or recombinant UGT isoforms (e.g., UGT1A1, UGT2B7) to identify metabolic pathways. Cross-reference with in vivo pharmacokinetic studies in rodent models .

Q. What strategies are effective for probing structure-activity relationships (SAR) of acetylated glucuronide derivatives in neurological disease models?

  • Methodological Answer : Synthesize analogs with variable substituents (e.g., methyl vs. benzyl groups at the 4-O position) and test in Parkinson’s disease (PD) models. Use 6-OHDA-lesioned rats to compare motor recovery (rotarod test) and striatal dopamine levels (HPLC-ECD). Molecular docking studies (AutoDock Vina) against D2 receptor crystal structures (PDB: 6CM4) can predict binding affinities. Correlate in silico data with in vivo efficacy to prioritize analogs .

Q. How can researchers address low solubility of this compound in aqueous buffers for in vivo administration?

  • Methodological Answer : Employ co-solvent systems (e.g., 10% DMSO + 5% Tween-80 in saline) or cyclodextrin-based encapsulation (e.g., hydroxypropyl-β-cyclodextrin). Validate solubility via dynamic light scattering (DLS) and stability via accelerated storage tests (4°C, 25°C, 40°C). For intravenous delivery, micronize the compound (<200 nm particle size) using antisolvent precipitation .

Data Contradiction Analysis

Q. How should conflicting reports about the compound’s stability in plasma be reconciled?

  • Methodological Answer : Plasma stability varies with storage conditions and anticoagulants. Replicate experiments using heparinized vs. EDTA-treated human plasma. Incubate the compound (1 µM) at 37°C and sample at 0, 1, 2, 4, 8, 24 h. Quantify degradation via LC-MS/MS and compare hydrolysis rates. If instability is confirmed, pre-treat plasma with esterase inhibitors (e.g., NaF) or use stabilized commercial kits .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.